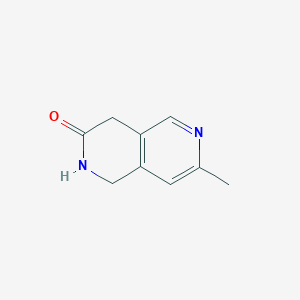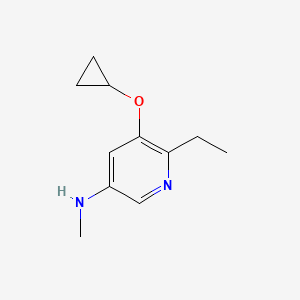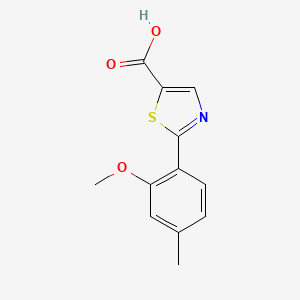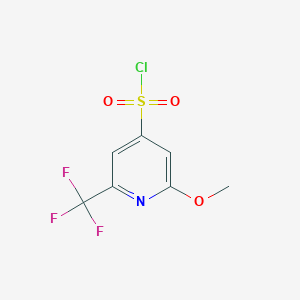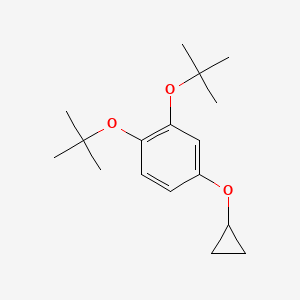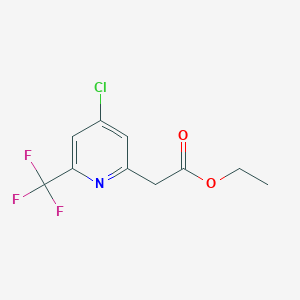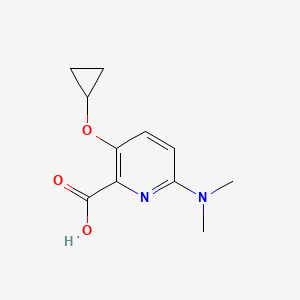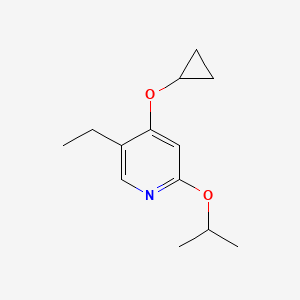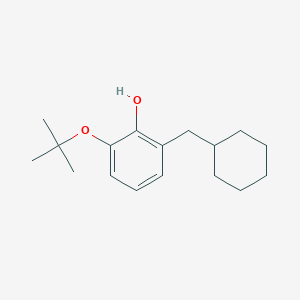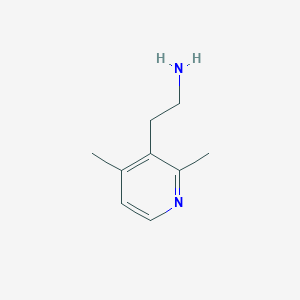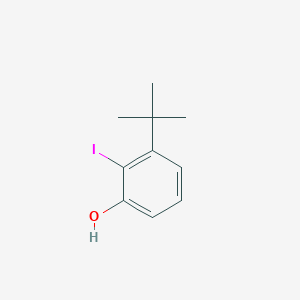
(6-Bromo-4-fluoropyridin-2-YL)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-4-fluoropyridin-2-YL)methylamine is a heterocyclic organic compound that contains both bromine and fluorine substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (6-Bromo-4-fluoropyridin-2-YL)methylamine often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-4-fluoropyridin-2-YL)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Bromo-4-fluoropyridin-2-YL)methylamine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Wirkmechanismus
The mechanism of action of (6-Bromo-4-fluoropyridin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromo-3-fluoropyridin-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of a methylamine group.
2-Fluoro-4-methylpyridine: Lacks the bromine substituent and has a methyl group instead of a methylamine group.
Uniqueness
(6-Bromo-4-fluoropyridin-2-YL)methylamine is unique due to the specific combination of bromine, fluorine, and methylamine substituents on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C6H6BrFN2 |
|---|---|
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
(6-bromo-4-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2 |
InChI-Schlüssel |
YEEHHTCCNHKLFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CN)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




